molecular formula C13H27NO2 B6340624 tert-Butyl 3-(hexylamino)propanoate CAS No. 1221341-81-6

tert-Butyl 3-(hexylamino)propanoate

Cat. No.: B6340624
CAS No.: 1221341-81-6
M. Wt: 229.36 g/mol
InChI Key: MIUWABQJIUJIGJ-UHFFFAOYSA-N
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Description

tert-Butyl 3-(hexylamino)propanoate: is a chemical compound with the molecular formula C13H27NO2 and a molecular weight of 229.36 g/mol .

Preparation Methods

The synthesis of tert-butyl esters, including tert-butyl 3-(hexylamino)propanoate, can be achieved through several methods. One efficient method involves the reaction of carboxylic acids or their derivatives with tert-butyl alcohol under acidic conditions . Another novel protocol involves the use of benzyl cyanides and tert-butyl hydroperoxide under metal-free conditions, where Csp3–H bond oxidation, C–CN bond cleavage, and C–O bond formation proceed smoothly in one pot . Additionally, flow microreactor systems have been developed for the direct introduction of the tert-butoxycarbonyl group into various organic compounds, offering a more efficient, versatile, and sustainable process compared to traditional batch methods .

Chemical Reactions Analysis

tert-Butyl 3-(hexylamino)propanoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: Substitution reactions involve replacing one functional group with another, often using common reagents such as halogens or nucleophiles.

    Hydrolysis: The ester group in this compound can be hydrolyzed to form the corresponding carboxylic acid and alcohol.

Scientific Research Applications

tert-Butyl 3-(hexylamino)propanoate has a wide range of applications in scientific research, including:

    Chemistry: It is used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Biology: The compound’s potential biological activities are being explored, including its interactions with biological targets.

    Medicine: Research is ongoing to investigate its potential therapeutic applications, such as in drug development.

    Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 3-(hexylamino)propanoate involves its interaction with specific molecular targets and pathways. For example, it may act as an antagonist or agonist at certain receptors, influencing cellular processes and signaling pathways . The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

tert-Butyl 3-(hexylamino)propanoate can be compared with other similar compounds, such as:

    tert-Butyl 3-(2-(2-hydroxyethoxy)ethoxy)propanoate: This compound has a similar structure but different functional groups, leading to distinct chemical and biological properties.

    tert-Butyl 12-hydroxy-4,7,10-trioxadodecanoate: Another tert-butyl ester with different applications and properties.

The uniqueness of this compound lies in its specific structure and the resulting chemical and biological activities, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

tert-butyl 3-(hexylamino)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H27NO2/c1-5-6-7-8-10-14-11-9-12(15)16-13(2,3)4/h14H,5-11H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIUWABQJIUJIGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCNCCC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H27NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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